ethyl 4-(Methyl(phenyl)amino)butanoate
CAS No.: 38113-78-9
Cat. No.: VC8110503
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38113-78-9 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | ethyl 4-(N-methylanilino)butanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |
| Standard InChI Key | MMNYLRPQFIUOFQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCN(C)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)CCCN(C)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of ethyl 4-(methyl(phenyl)amino)butanoate is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol. Its IUPAC name, ethyl 4-[methyl(phenyl)amino]butanoate, reflects the following structural components:
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An ethyl ester group (-COOCH₂CH₃) at the terminal position.
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A butanoate chain (CH₂CH₂CH₂COO-) linking the ester to the nitrogen-containing substituent.
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A methyl(phenyl)amino group (-N(CH₃)Ph) at the fourth carbon of the butanoate chain.
The presence of both polar (ester, amine) and nonpolar (phenyl, alkyl) regions confers amphiphilic characteristics, influencing solubility and intermolecular interactions.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| Boiling Point | Estimated 280–300°C (decomposes) |
| LogP (Octanol-Water) | Predicted 2.1–2.7 |
| Solubility in Water | Low (<1 mg/mL at 25°C) |
| Solubility in Organic Solvents | High in ethanol, DMSO, dichloromethane |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Formation of 4-(Methyl(phenyl)amino)butanoic Acid:
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A Michael addition reaction between methyl(phenyl)amine and acrylonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.
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Alternative routes involve alkylation of methyl(phenyl)amine with γ-bromobutyric acid.
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Esterification with Ethanol:
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The carboxylic acid reacts with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) via Fischer esterification.
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Reaction conditions: Reflux at 80–100°C for 6–12 hours, yielding the ester after aqueous workup and distillation.
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Table 2: Optimization Parameters for Esterification
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst Concentration | 5–10% H₂SO₄ | Maximizes protonation |
| Molar Ratio (Acid:Alcohol) | 1:3–1:5 | Shifts equilibrium |
| Reaction Time | 8–10 hours | Ensures >90% conversion |
Industrial Manufacturing Considerations
Large-scale production faces challenges in:
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Byproduct Formation: Over-alkylation at the nitrogen center.
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Purification: Distillation under reduced pressure to prevent thermal decomposition.
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Catalyst Recovery: Ion-exchange resins or heterogeneous catalysts (e.g., Amberlyst-15) improve sustainability.
Chemical Reactivity and Functional Transformations
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Yields 4-(methyl(phenyl)amino)butanoic acid and ethanol.
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Basic Hydrolysis (Saponification): Produces the sodium salt of the acid, requiring stoichiometric base.
Nucleophilic Substitution
The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alkoxides):
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Aminolysis: Reaction with primary amines forms amide derivatives.
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Transesterification: Higher alcohols displace ethanol under catalytic conditions.
Reduction Pathways
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Ester to Alcohol: Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-(methyl(phenyl)amino)butan-1-ol.
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Selective Reduction: Catalytic hydrogenation preserves the aromatic ring while saturating the butanoate chain.
| Activity | Mechanism | Likelihood (Scale 1–5) |
|---|---|---|
| Antimicrobial | Membrane disruption | 3 |
| Anti-inflammatory | COX enzyme inhibition | 4 |
| Neuroactive | Receptor modulation | 2 |
Industrial and Research Applications
Fragrance and Flavor Industry
The ester’s potential fruity odor (inferred from analogous structures) could make it valuable in:
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Perfumery: As a mid-note in floral or citrus accords.
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Food Additives: Enhancing aroma in processed foods.
Pharmaceutical Intermediates
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Prodrug Development: Ester derivatives improve drug solubility or bioavailability.
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Peptide Synthesis: The amino group facilitates coupling reactions in solid-phase synthesis.
Material Science
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Polymer Modification: Incorporating the amine group into polyesters for functional materials.
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Surface Coatings: Enhancing adhesion through polar interactions.
Challenges and Future Directions
Knowledge Gaps
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Thermal Stability Data: Decomposition kinetics under varying temperatures.
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Toxicological Profiles: Acute and chronic exposure risks.
Research Opportunities
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Computational Modeling: Predicting metabolite pathways using QSAR models.
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Hybrid Catalysis: Enzymatic esterification for greener synthesis.
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